Octylamine Hydrochloride

Description

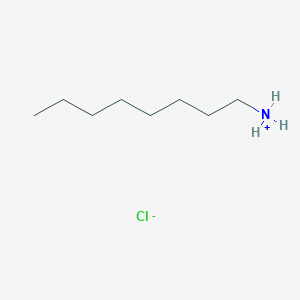

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

octan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDTSRDEZEOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111-86-4 (Parent) | |

| Record name | 1-Octanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059725 | |

| Record name | Octylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-95-0 | |

| Record name | Octylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTANAMINE, HYDROCHLORIDE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6DR7E73I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Octylamine Hydrochloride: Chemical Properties and Structure

This guide provides a comprehensive technical overview of octylamine hydrochloride (CAS No. 142-95-0), a primary amine salt with significant applications in chemical synthesis and drug development.[1] Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the core chemical and physical properties, structural characteristics, and spectroscopic profile of this compound. Furthermore, it outlines essential safety protocols and methodologies for its characterization.

Introduction: The Versatility of an Alkylammonium Salt

This compound is the hydrochloride salt of the primary aliphatic amine, octylamine.[2][3] Its structure, featuring a saturated eight-carbon chain, imparts amphiphilic properties that are crucial for its role as a versatile chemical intermediate.[1] This compound is instrumental in a variety of synthetic pathways, including the formation of more complex molecular architectures essential for modern pharmaceuticals.[1] The ability to function as a precursor in the synthesis of active pharmaceutical ingredients (APIs) underscores its importance in drug discovery and development, where it can contribute to enhanced efficacy and bioavailability of therapeutic agents.[1]

Chemical Structure and Identification

The chemical identity of this compound is well-established through its molecular formula, IUPAC name, and various registry numbers.

Molecular Structure

The structure consists of an octylammonium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the protonated primary amine.

Caption: Molecular structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 142-95-0 | [2][4] |

| Molecular Formula | C8H20ClN | [2][4] |

| Molecular Weight | 165.70 g/mol | [2] |

| IUPAC Name | octan-1-amine;hydrochloride | [2] |

| Synonyms | n-Octylammonium chloride, OACl, 1-Aminooctane hydrochloride | [4] |

Physicochemical Properties

This compound presents as a white to almost white powder or crystalline solid.[4][5] Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Melting Point | 198°C | [4][5] |

| Solubility | Soluble in water | [4][5] |

| Appearance | White to almost white powder to crystal | [4][5] |

| pKa of Parent Amine | 10.65 (at 25°C) | [6][7] |

The water solubility of this compound is a direct consequence of its ionic nature, which allows it to readily dissolve in polar solvents. The high melting point is indicative of the strong ionic interactions within its crystal lattice.

Spectroscopic Characterization

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum provides a clear map of the carbon backbone of the octyl chain. Due to the molecule's symmetry, distinct signals are expected for each of the eight carbon atoms, with chemical shifts influenced by their proximity to the electron-withdrawing ammonium group.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrations of the N-H bonds in the ammonium group and the C-H bonds of the alkyl chain.[2]

-

Key IR Absorptions:

-

N-H stretching: Strong, broad absorptions in the region of 3000-2800 cm⁻¹ are characteristic of the ammonium salt.

-

C-H stretching: Sharp peaks just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the methylene and methyl groups.

-

N-H bending: A distinct band around 1600-1500 cm⁻¹ corresponds to the scissoring vibration of the -NH₃⁺ group.

-

Raman Spectroscopy

Raman spectroscopy complements IR data, providing information on the non-polar bonds within the molecule. The carbon-carbon backbone of the octyl chain gives rise to characteristic Raman signals.[2][8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Sample Preparation for NMR Spectroscopy

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure complete dissolution, vortexing if necessary.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Caption: Workflow for NMR sample preparation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.[2]

Safety and Handling

This compound is classified as an irritant.[2] It is crucial to adhere to appropriate safety measures when handling this compound.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[9][10]

-

Skin Protection: Wear appropriate protective gloves and a lab coat or chemical apron.[9][10]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[9][10]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9][10]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

Conclusion

This compound is a fundamental chemical building block with well-defined structural and physicochemical properties. Its characterization through standard spectroscopic methods is straightforward, providing a clear and unambiguous identification. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical industry where it serves as a key intermediate in the synthesis of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 142-95-0 [amp.chemicalbook.com]

- 5. This compound CAS#: 142-95-0 [m.chemicalbook.com]

- 6. Octylamine | 111-86-4 [chemicalbook.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | CAS#:142-95-0 | Chemsrc [chemsrc.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of Octylamine Hydrochloride from n-Octanol and Ammonia

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of octylamine hydrochloride, a valuable building block in pharmaceuticals and specialty chemicals. We will delve into the core chemistry of converting n-octanol to octylamine via catalytic reductive amination and its subsequent transformation into the hydrochloride salt. This document emphasizes not just the procedural steps but the underlying scientific principles, offering insights into reaction mechanisms, catalyst selection, process optimization, and safety protocols.

Introduction: The Significance of Octylamine and its Hydrochloride Salt

Octylamine, a primary aliphatic amine, serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its applications span from the production of agrochemicals and surfactants to its use as a corrosion inhibitor and an essential component in the synthesis of active pharmaceutical ingredients (APIs). The hydrochloride salt of octylamine is often preferred in pharmaceutical applications due to its increased stability, water solubility, and ease of handling compared to the free base. This guide will focus on a robust and industrially relevant synthetic route starting from the readily available precursor, n-octanol.

The Core Chemistry: Catalytic Reductive Amination of n-Octanol

The direct synthesis of primary amines from alcohols and ammonia is a highly atom-economical and environmentally benign process.[1] The most prevalent and efficient method for this transformation is catalytic reductive amination, also known as the "hydrogen-borrowing" or "hydrogen autotransfer" mechanism.[2][3] This elegant one-pot reaction avoids the need for pre-oxidizing the alcohol to an aldehyde, thus streamlining the synthetic process.[4]

The "Hydrogen-Borrowing" Mechanism

The reaction proceeds through a sequence of three key catalytic steps, as illustrated in the diagram below:[5][6]

-

Dehydrogenation: The alcohol (n-octanol) is first dehydrogenated on the catalyst surface to form the corresponding aldehyde (octanal) and two adsorbed hydrogen atoms. This is often the rate-determining step in the overall reaction.[2][7]

-

Condensation and Imine Formation: The in-situ generated aldehyde then reacts with ammonia in a condensation reaction to form an imine intermediate (octanimine), releasing a molecule of water.

-

Hydrogenation: Finally, the imine is hydrogenated by the "borrowed" hydrogen atoms on the catalyst surface to yield the primary amine (octylamine).

Caption: The "Hydrogen-Borrowing" mechanism for the synthesis of octylamine from n-octanol.

Catalyst Selection: The Heart of the Reaction

The choice of catalyst is paramount for achieving high conversion and selectivity towards the desired primary amine. The ideal catalyst should possess both excellent dehydrogenation and hydrogenation capabilities.

-

Nickel-Based Catalysts: Nickel catalysts, particularly Raney® Nickel, are widely used in industrial settings due to their high activity, robustness, and cost-effectiveness.[8][9][10] They exhibit excellent performance in the amination of alcohols.[11] Supported nickel catalysts, such as Ni on alumina or silica-alumina, also demonstrate high efficacy.[3]

-

Cobalt and Noble Metal Catalysts: Cobalt-based catalysts, sometimes promoted with other metals like silver, have also been shown to be effective for the amination of n-octanol.[7][12] While noble metal catalysts based on ruthenium and palladium can be highly active, their higher cost often limits their large-scale industrial application.[1][13]

A significant challenge in this synthesis is the potential for over-alkylation, where the newly formed octylamine, being more nucleophilic than ammonia, reacts with octanal to form the secondary amine, dioctylamine.[14] High selectivity for the primary amine can be achieved by using a large excess of ammonia.[7]

Experimental Guide: Synthesis and Purification of this compound

This section provides a detailed, step-by-step protocol for the synthesis of octylamine and its subsequent conversion to this compound.

Synthesis of n-Octylamine via Catalytic Reductive Amination

This procedure is adapted from established methods for the catalytic amination of alcohols.[15][16]

Experimental Workflow:

Caption: A streamlined workflow for the synthesis and purification of this compound.

Materials and Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

-

n-Octanol (reagent grade)

-

Anhydrous ammonia

-

Hydrogen gas

-

Raney® Nickel (activated, slurry in water)

-

Ethanol (anhydrous)

-

Diatomaceous earth (for filtration)

-

Standard laboratory glassware for filtration and distillation.

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approximately 5% by weight of n-octanol) with anhydrous ethanol to remove water.

-

Reactor Charging: Charge the high-pressure autoclave with n-octanol and the washed Raney® Nickel catalyst. Seal the reactor.

-

Inerting and Pressurization: Purge the reactor several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to approximately 1 MPa.

-

Reaction Execution: Begin stirring and heat the reactor to the desired temperature (typically 140-180°C).[15] Introduce anhydrous ammonia, maintaining a molar ratio of ammonia to n-octanol of at least 6:1.[16] Maintain the reaction pressure between 1-2 MPa. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by gas chromatography.

-

Work-up: Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with ethanol. Filter the mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with a solvent like ethanol at all times.

-

Purification: The crude octylamine is purified by fractional distillation under reduced pressure to remove the solvent and any high-boiling impurities like dioctylamine.

Table 1: Typical Reaction Parameters for n-Octanol Amination

| Parameter | Typical Range | Rationale |

| Temperature | 120 - 250 °C[15] | Higher temperatures increase reaction rate but may lead to side reactions. |

| Pressure | 0.5 - 2 MPa[15] | Sufficient pressure is needed to maintain reactants in the liquid phase and ensure adequate hydrogen concentration. |

| n-Octanol:Ammonia Molar Ratio | 1:4 to 1:10[15] | A large excess of ammonia favors the formation of the primary amine over the secondary amine. |

| Catalyst Loading | 1-5 wt% of n-octanol | A sufficient amount of catalyst is required for a reasonable reaction rate. |

Synthesis and Purification of this compound

Materials and Equipment:

-

Purified n-octylamine

-

Concentrated hydrochloric acid

-

Anhydrous diethyl ether or ethyl acetate

-

Acetonitrile (for washing)

-

Standard laboratory glassware (beakers, flasks, filtration apparatus)

-

Ice bath

Procedure:

-

Dissolution: Dissolve the purified n-octylamine in a suitable solvent like anhydrous diethyl ether in an Erlenmeyer flask.

-

Acidification: While stirring the solution in an ice bath, slowly add a slight molar excess of concentrated hydrochloric acid dropwise. A white precipitate of this compound will form.[17]

-

Precipitation and Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.[17]

-

Washing and Drying: Wash the filter cake with cold acetonitrile to remove any unreacted starting materials and excess HCl.[17] Dry the purified this compound in a vacuum oven at a low temperature to a constant weight. The product should be a white crystalline solid.[18]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine salt like this compound will show a broad, intense N-H stretching envelope between 3200 and 2800 cm⁻¹.[19] Asymmetric and symmetric N-H bending vibrations are expected in the 1625-1500 cm⁻¹ region.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon adjacent to the nitrogen will be deshielded and appear as a multiplet. The N-H protons of the ammonium salt will appear as a broad signal.[20]

-

¹³C NMR: The carbon atom bonded to the nitrogen will be deshielded compared to the other aliphatic carbons in the chain.[21][22]

-

-

Melting Point: The melting point of the synthesized product should be sharp and consistent with the literature value (approximately 198°C).[18]

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

n-Octanol: Flammable liquid and can cause skin and eye irritation.

-

Ammonia: Corrosive and toxic gas.[23] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn.[24][25]

-

Hydrogen: Extremely flammable gas that forms explosive mixtures with air.[26] All equipment must be properly grounded, and sources of ignition must be eliminated.

-

Raney® Nickel: Highly pyrophoric when dry. It must be handled as a slurry and kept wet at all times.

-

High-Pressure Operations: The use of a high-pressure autoclave requires proper training and adherence to established safety procedures for high-pressure reactions. The reactor should be regularly inspected and pressure-tested.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment of the experimental procedure.[26][27]

Conclusion

The synthesis of this compound from n-octanol and ammonia via catalytic reductive amination is a robust and efficient method. By understanding the underlying "hydrogen-borrowing" mechanism and carefully selecting the catalyst and reaction conditions, high yields and selectivities of the desired primary amine can be achieved. Subsequent conversion to the hydrochloride salt provides a stable and easy-to-handle product suitable for a variety of applications in research and development. Adherence to strict safety protocols is essential when working with the hazardous materials involved in this synthesis. This guide provides the foundational knowledge and a practical framework for the successful synthesis of this important chemical intermediate.

References

- 1. US8889865B2 - Process for preparing amines from alcohols and ammonia - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Nickel- and cobalt-based heterogeneous catalytic systems for selective primary amination of alcohol with ammonia - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. shokubai.org [shokubai.org]

- 13. researchgate.net [researchgate.net]

- 14. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]

- 16. Page loading... [guidechem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. labproinc.com [labproinc.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. quora.com [quora.com]

- 24. CCOHS: Ammonia [ccohs.ca]

- 25. gdscorp.com [gdscorp.com]

- 26. airgas.com [airgas.com]

- 27. msds-al.co.uk [msds-al.co.uk]

An In-depth Technical Guide to n-Octylammonium Chloride (CAS 142-95-0): Properties, Hazards, and Applications

Introduction to n-Octylammonium Chloride

n-Octylammonium chloride, identified by the CAS number 142-95-0, is an organic ammonium salt with the chemical formula C8H20ClN.[1] It typically presents as a white to off-white crystalline powder.[2][3] This compound belongs to the class of primary alkylammonium halides and is noted for its utility in materials science, particularly as a precursor in the fabrication of perovskite opto-electronic systems.[2][3] Its structure, featuring a hydrophobic octyl chain and a hydrophilic ammonium chloride head, imparts surfactant-like properties, making it soluble in water and various organic solvents.[4] This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and key applications for researchers and professionals in drug development and materials science.

Physicochemical Properties of n-Octylammonium Chloride

A summary of the key physicochemical properties of n-Octylammonium chloride is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 142-95-0 | [1] |

| Molecular Formula | C8H20ClN | [1] |

| Molecular Weight | 165.70 g/mol | [2][3] |

| Appearance | White to almost white powder or crystals | [2][3] |

| Melting Point | 198 °C (decomposes) | [5] |

| Solubility | Soluble in water | [4] |

| Synonyms | Octylamine hydrochloride, n-Octylammonium chloride, OACl | [2] |

Hazards and Toxicological Profile

The primary hazards associated with n-Octylammonium chloride are skin and eye irritation.[6] While comprehensive toxicological data is not extensively available, the existing safety data sheets and GHS classifications provide a clear indication of its irritant nature.[4][6]

GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

Source(s):[6]

Toxicological Summary

Environmental Hazards

As a quaternary ammonium compound, n-Octylammonium chloride may pose a risk to aquatic life, a common concern for this class of chemicals.[4] Quaternary ammonium compounds can act as surfactants and may have antimicrobial properties, suggesting that their release into the environment should be minimized to prevent adverse effects on aquatic ecosystems.[4]

Risk Assessment and Safe Handling Workflow

A systematic approach to risk assessment is paramount when working with n-Octylammonium chloride. The following diagram illustrates a logical workflow for evaluating and mitigating risks.

Caption: A logical workflow for the risk assessment and safe handling of n-Octylammonium chloride.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is essential to minimize the risk of exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]

Handling and Storage Protocol

-

Ventilation: Always handle n-Octylammonium chloride in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid Dust Formation: Take care to minimize the generation of dust during handling and weighing.[4]

-

Grounding: For larger quantities, ensure proper grounding to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Hygiene: Wash hands thoroughly after handling.

Emergency Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

-

Spill: In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an inert absorbent. Dispose of the waste in accordance with local, state, and federal regulations.[4]

Applications in Research and Development

The primary application of n-Octylammonium chloride is in the field of materials science, specifically as a precursor in the synthesis of perovskite materials for optoelectronic devices.[2][3]

Perovskite Solar Cells

n-Octylammonium chloride is used as a source of the organic cation in the formation of hybrid organic-inorganic perovskite structures.[8] These perovskite materials are of significant interest for next-generation solar cells due to their high power conversion efficiencies and low manufacturing costs.[8] The n-octylammonium cation can influence the crystal structure and stability of the perovskite film, which are critical parameters for device performance and longevity.[8]

The causality behind its use lies in the ability of the long-chain alkylammonium cation to form two-dimensional or quasi-two-dimensional perovskite structures. These structures can act as passivating layers on top of the three-dimensional perovskite, reducing defects at the surface and grain boundaries.[8] This passivation leads to improved charge carrier lifetimes and reduced non-radiative recombination, ultimately enhancing the efficiency and stability of the solar cell.[8][9]

Conclusion

n-Octylammonium chloride (CAS 142-95-0) is a valuable chemical precursor in the burgeoning field of perovskite optoelectronics. While it presents moderate hazards, primarily as a skin and eye irritant, these risks can be effectively managed through the implementation of robust safety protocols, including the use of appropriate personal protective equipment and engineering controls. A thorough understanding of its properties and hazards is crucial for researchers and professionals to ensure its safe and effective use in advancing materials science and technology. Further research into its detailed toxicological and environmental profile is warranted to provide a more complete understanding of its potential impacts.

References

- 1. lumtec.com.tw [lumtec.com.tw]

- 2. n-Octylammonium Chloride | CAS 142-95-0 [greatcellsolarmaterials.com]

- 3. Persistence, bioaccumulation and inherent toxicity - Canada.ca [canada.ca]

- 4. CAS 142-95-0: Octylammoniumchlorid | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 142-95-0 Name: Octylammonium chloride [xixisys.com]

- 7. This compound | CAS#:142-95-0 | Chemsrc [chemsrc.com]

- 8. mdpi.com [mdpi.com]

- 9. Universal Surface Passivation of Organic-Inorganic Halide Perovskite Films by Tetraoctylammonium Chloride for High-Performance and Stable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to the Applications of Octylamine Hydrochloride in Organic Synthesis

In the vast and intricate world of organic synthesis, certain reagents, while not always in the spotlight, form the very bedrock of transformative chemical reactions. Octylamine hydrochloride, a simple yet remarkably versatile compound, is one such workhorse. This guide provides an in-depth exploration of its fundamental applications, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its utility. For the discerning researcher, scientist, and drug development professional, understanding the "why" behind the "how" is paramount for innovation and problem-solving. This document is structured to provide that deeper insight, grounded in established scientific literature and practical application.

The Chemical Persona of this compound: More Than Just a Simple Salt

At its core, this compound (C₈H₁₇NH₂·HCl) is the salt formed from the neutralization of the primary amine, octylamine, with hydrochloric acid.[1][2] This seemingly straightforward transformation imbues the molecule with properties that are distinct from its free-base form, significantly broadening its applicability in synthetic chemistry.

Key Physicochemical Properties:

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₈H₂₀ClN | Provides the basic structural information.[1] |

| Molecular Weight | 165.71 g/mol | Essential for stoichiometric calculations in reaction setups.[2] |

| Appearance | White to off-white crystalline powder | Indicates purity and aids in handling.[3] |

| Melting Point | ~198 °C | A high melting point suggests stability at elevated reaction temperatures.[3] |

| Solubility | Soluble in water | This property is crucial for its application in aqueous-organic biphasic systems.[4] |

The presence of the ammonium salt functionality makes this compound a source of the octylammonium cation and chloride anion in solution. The long, eight-carbon alkyl chain imparts significant lipophilicity, creating an amphiphilic character that is central to many of its applications.

As a Precursor in Nucleophilic Reactions: The Foundation of Molecular Construction

The primary amine group in octylamine is a potent nucleophile, readily participating in a variety of bond-forming reactions.[5] While the hydrochloride salt itself is less nucleophilic due to the protonation of the amine, it serves as a stable, easy-to-handle precursor that can be converted to the free amine in situ or in a prior step by treatment with a base.

N-Alkylation and the Challenge of Overalkylation

A fundamental application of primary amines is their reaction with alkyl halides to form secondary amines. However, this reaction is often plagued by a lack of selectivity, leading to the formation of tertiary amines and even quaternary ammonium salts.[6]

Reaction Scheme: R-X + C₈H₁₇NH₂ → R-NH-C₈H₁₇ + HX R-NH-C₈H₁₇ + R-X → R₂N-C₈H₁₇ + HX

For instance, the reaction of 1-bromooctane with an excess of ammonia yields only about 45% octylamine, with a significant portion forming dioctylamine.[7] To circumvent this, strategies such as using a large excess of the primary amine or employing alternative synthetic routes like the Gabriel synthesis or the use of azide ions are often necessary to achieve selective mono-alkylation.[6][7]

Synthesis of Schiff Bases: Versatile Imine Intermediates

The condensation of primary amines with aldehydes or ketones to form Schiff bases (imines) is a cornerstone of organic synthesis.[8][9] These imines are valuable intermediates for the synthesis of various nitrogen-containing compounds, including secondary amines (via reduction) and heterocyclic systems.[10][11]

Generalized Reaction Mechanism:

The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine.[9] The reaction is often catalyzed by acid.[12]

Caption: Generalized mechanism for Schiff base formation.

Experimental Protocol: Synthesis of an N-octyl Schiff Base

-

Reactant Preparation: Dissolve 10 mmol of the desired aldehyde in 50 mL of ethanol in a round-bottom flask.

-

Amine Addition: To a separate solution of 10 mmol of this compound in 20 mL of ethanol, add an equimolar amount of a suitable base (e.g., triethylamine) to liberate the free amine.

-

Reaction: Add the octylamine solution to the aldehyde solution with stirring. Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Surface Modification and Nanoparticle Synthesis: Harnessing Amphiphilicity

The dual nature of octylamine, possessing a hydrophilic amine head and a hydrophobic octyl tail, makes it an excellent surface-modifying agent. This is particularly evident in the field of nanotechnology, where it is widely used as a capping and stabilizing agent for nanoparticles.[13]

Capping and Stabilizing Nanoparticles

During the synthesis of nanoparticles, octylamine can adsorb onto the particle surface.[13] The amine group coordinates with the metal atoms, while the long alkyl chains extend into the solvent, providing a steric barrier that prevents particle aggregation and controls their growth. This results in the formation of monodisperse nanoparticles with enhanced stability.[13][14]

Caption: Octylamine as a capping agent for nanoparticles.

In some syntheses, octylamine can also act as a reducing agent, for example, in the preparation of silver nanoparticles from silver nitrate.[15][16] This dual role simplifies the reaction setup by eliminating the need for a separate reducing agent.[15]

Modifying Material Surfaces

The amphiphilic nature of octylamine is also exploited to modify the surface properties of various materials. For instance, octylamine-modified cellulose nanocrystals have been used to stabilize Pickering emulsions for applications in self-healing composite coatings.[17] The hydrophobic octyl chains alter the hydrophilicity of the cellulose surface, enabling it to effectively stabilize oil-in-water emulsions.

Phase Transfer Catalysis: Bridging the Immiscible

Many organic reactions involve reactants that are soluble in immiscible phases, such as an aqueous phase and an organic phase. The reaction rates in such systems are often very slow due to the limited interfacial area where the reactants can meet. Phase transfer catalysis (PTC) is a powerful technique that overcomes this limitation by using a phase transfer agent to shuttle a reactant from one phase to another.[18]

While quaternary ammonium salts like tetra-n-butylammonium bromide are classic phase transfer catalysts, primary amine hydrochlorides can also play a role in PTC systems, often as precursors to the active catalytic species. The in-situ formation of a quaternary ammonium salt or the amine itself acting as a carrier can facilitate the transfer of anions from the aqueous to the organic phase.[19] The principle relies on the formation of an ion pair between the lipophilic cation and the anion to be transferred, which is then soluble in the organic phase.[18]

In the Realm of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts in organic synthesis.[20][21] Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components.[20][21]

This compound, as an ammonium salt, can serve as a hydrogen bond acceptor in the formation of DESs.[22] By combining it with a suitable hydrogen bond donor (e.g., urea, glycerol), a DES can be formed. These novel solvent systems offer unique properties such as low volatility, high thermal stability, and tunable solvent properties, making them attractive alternatives to traditional volatile organic compounds.[21]

Conclusion: A Testament to Versatility

From its fundamental role as a nucleophilic precursor in the construction of complex molecules to its more nuanced applications in surface science, nanotechnology, and green chemistry, this compound demonstrates a remarkable versatility. Its simple structure belies a rich and varied chemical utility that is driven by the interplay of its primary amine functionality and the lipophilic character of its octyl chain. For the synthetic chemist, a thorough understanding of these properties and their applications is not merely academic; it is a practical tool for designing more efficient, selective, and innovative synthetic strategies. The continued exploration of this seemingly basic building block will undoubtedly unveil even more of its potential in the ever-evolving landscape of organic synthesis.

References

- 1. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Octylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 142-95-0 [amp.chemicalbook.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. nbinno.com [nbinno.com]

- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. chemijournal.com [chemijournal.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. ijacskros.com [ijacskros.com]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 19. nbinno.com [nbinno.com]

- 20. An Overview on the Role of Ionic Liquids and Deep Eutectic Solvents in Oral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistryjournal.net [chemistryjournal.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octylamine Hydrochloride: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylamine hydrochloride is a primary amine salt that serves as a versatile compound in various scientific domains, including organic synthesis, materials science, and pharmacology. Its amphiphilic nature, stemming from an eight-carbon alkyl chain and a hydrophilic ammonium headgroup, dictates its utility as a surfactant, catalyst, and precursor for more complex molecules. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, its applications in research and drug development, and detailed protocols for its handling and use.

Core Physicochemical Properties

A thorough understanding of the molecular characteristics of this compound is paramount for its effective application. These properties are summarized in the table below and are foundational to its reactivity, solubility, and overall behavior in experimental systems.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₂₀ClN | [1][2][3] |

| Molecular Weight | 165.70 g/mol | [1] |

| CAS Number | 142-95-0 | [1][4] |

| Appearance | White to almost white crystalline powder | [5][6] |

| Melting Point | 198 °C | [2][7][8] |

| IUPAC Name | octan-1-amine;hydrochloride | [1] |

| Synonyms | n-Octylammonium chloride, OACl | [4] |

The molecular weight of a compound is a critical parameter in experimental science, essential for accurate molar concentration calculations in solution preparation. The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms: eight carbon atoms, twenty hydrogen atoms, one chlorine atom, and one nitrogen atom.[1]

The chemical formula, C₈H₂₀ClN, details the elemental composition of one molecule of this compound.[1][2][3] This formula is derived from the parent compound, octylamine (C₈H₁₉N)[9], which is protonated by hydrochloric acid (HCl)[1]. The hydrochloride salt formation enhances the compound's stability and water solubility compared to its free base form.

Chemical Structure and Formation

The formation of this compound from its parent amine is a straightforward acid-base reaction. This process is crucial for understanding its chemical behavior and handling.

Caption: Formation of this compound via Protonation.

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of applications in the scientific field.

-

Organic Synthesis: It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The primary amine group is a key functional handle for various chemical transformations.

-

Micelle Formation: As an amphiphilic molecule, it can form micelles in aqueous solutions. This property is exploited in drug delivery systems to encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.

-

Material Science: this compound is used as a surface-modifying agent and a templating agent in the synthesis of nanomaterials.

Experimental Protocol: Preparation of a Standard Solution

Accurate solution preparation is fundamental to reproducible experimental results. The following protocol outlines the steps for preparing a standard aqueous solution of this compound.

Objective: To prepare a 100 mL of a 10 mM this compound solution.

Materials:

-

This compound (CAS: 142-95-0)

-

Deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula and weighing paper

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate the required mass:

-

Molecular Weight (MW) = 165.70 g/mol [1]

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Volume (V) = 100 mL = 0.100 L

-

Mass (m) = C x MW x V = 0.010 mol/L x 165.70 g/mol x 0.100 L = 0.1657 g

-

-

Weigh the this compound:

-

Place a piece of weighing paper on the analytical balance and tare it.

-

Carefully weigh out approximately 0.1657 g of this compound onto the weighing paper.

-

-

Dissolve the compound:

-

Transfer the weighed this compound into the 100 mL volumetric flask.

-

Add approximately 70-80 mL of deionized water to the flask.

-

Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.

-

-

Bring to final volume:

-

Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound.[10]

-

It is classified as an irritant, causing skin and eye irritation.[5][10]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[5][10]

Workflow for Solution Preparation

The following diagram illustrates the logical flow of the experimental protocol for preparing a standard solution of this compound.

Caption: Workflow for Preparing a Standard Solution.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable tool for researchers and scientists in various disciplines. Its molecular weight of 165.70 g/mol and chemical formula of C₈H₂₀ClN are fundamental to its use in quantitative scientific research.[1] Adherence to proper handling and safety protocols is essential for its safe and effective application in the laboratory. This guide serves as a foundational resource for professionals working with this versatile chemical.

References

- 1. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 142-95-0 [chemicalbook.com]

- 3. n-Octylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. n-Octylamine Hydrochloride1g | ResBioAgro [resbioagro.com]

- 7. This compound | 142-95-0 [amp.chemicalbook.com]

- 8. This compound CAS#: 142-95-0 [m.chemicalbook.com]

- 9. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: One-Pot Synthesis of Silver Nanoparticles Using Octylamine as a Bifunctional Reagent

Introduction: The Advantage of a Bifunctional Reagent

Silver nanoparticles (AgNPs) are at the forefront of nanomaterials research due to their unique optical, catalytic, and antimicrobial properties.[1] These characteristics make them invaluable in fields ranging from biomedical applications, such as antibacterial coatings and drug delivery, to printed electronics and optical sensors.[2][1][3] The synthesis of stable, well-dispersed AgNPs is paramount, and this is typically achieved by reducing a silver salt in the presence of a stabilizing or "capping" agent.[4] Capping agents are crucial as they adsorb to the nanoparticle surface, preventing the aggregation that would otherwise lead to loss of their nano-scale properties.[5]

This application note details a facile and reproducible one-pot protocol for synthesizing silver nanoparticles where octylamine serves a dual role: it acts as both the reducing agent and the capping agent.[6][7] This approach simplifies the reaction system by eliminating the need for an additional, potentially interfering, reducing agent like sodium borohydride.[6][8] The primary amine group of octylamine is capable of reducing silver ions (Ag⁺) to metallic silver (Ag⁰), while the long alkyl chain provides a robust steric barrier, ensuring the colloidal stability of the resulting nanoparticles.[6][9] This protocol is designed for researchers and professionals seeking a reliable method to produce organic-phase-soluble silver nanoparticles for downstream applications.

Mechanism: Reduction and Steric Stabilization

The formation of octylamine-capped silver nanoparticles is a coordinated process involving reduction, nucleation, and surface stabilization. The key to this one-pot synthesis lies in the bifunctional nature of octylamine.

-

Complexation and Reduction: Initially, the lone pair of electrons on the nitrogen atom of the octylamine's primary amine group coordinates with the silver ions (Ag⁺) from the precursor (e.g., AgNO₃). Upon heating, an electron transfer occurs from the amine to the complexed Ag⁺ ion, reducing it to a zero-valent silver atom (Ag⁰).[6] This process is a key advantage, as octylamine itself drives the nanoparticle formation.[7]

-

Nucleation and Growth: As Ag⁰ atoms are generated in the solution, they reach a supersaturation point and begin to aggregate, forming small clusters or nuclei. These nuclei then act as seeds for further growth, as more Ag⁰ atoms deposit onto their surface, leading to the formation of larger nanoparticles.

-

Capping and Stabilization: Concurrently with nucleation and growth, octylamine molecules adsorb onto the surface of the nascent nanoparticles.[9] The amine headgroup forms a bond with the silver surface, while the hydrophobic 8-carbon alkyl chains extend outwards into the nonpolar solvent (e.g., toluene). This surface layer of alkyl chains creates a physical, steric barrier that prevents the nanoparticles from approaching each other and aggregating, thus ensuring a stable colloidal suspension.[10]

Caption: Proposed mechanism for the formation of octylamine-capped AgNPs.

Experimental Protocol

This protocol describes a common method for synthesizing octylamine-capped silver nanoparticles in an organic solvent.[6][7]

Materials and Equipment

| Reagents & Consumables | Equipment |

| Silver nitrate (AgNO₃, ≥99%) | 50 mL three-neck round-bottom flask |

| Octylamine (C₈H₁₇NH₂, 99%) | Condenser |

| Toluene (anhydrous, 99.8%) | Heating mantle with magnetic stirrer |

| Methanol (ACS grade) | Magnetic stir bar |

| Deionized water | Thermometer or thermocouple |

| Syringes and needles | Centrifuge and centrifuge tubes |

| Glass vials for storage | Nitrogen or Argon gas inlet (optional) |

Safety Precautions:

-

Conduct the synthesis in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Silver nitrate is corrosive and will stain skin and surfaces. Toluene is flammable and toxic. Handle with care.

Synthesis Workflow

Caption: Experimental workflow for the one-pot synthesis of AgNPs.

Step-by-Step Procedure

-

Setup: Assemble a 50 mL three-neck round-bottom flask with a condenser and a magnetic stir bar. If desired, an inert atmosphere can be maintained by attaching a nitrogen or argon line.

-

Reagent Addition: To the flask, add:

-

25 mL of toluene.

-

17 mg of silver nitrate (AgNO₃) to achieve a final concentration of approximately 4 mM.

-

0.2 mL of octylamine.[7]

-

-

Reaction:

-

Monitoring: Within approximately 30 minutes, the initially colorless solution should turn a pale yellow, indicating the formation of silver nanoparticles.[7] The reaction can be allowed to proceed for several hours, but prolonged heating (e.g., over 6 hours) may lead to particle aggregation or instability, sometimes causing the color to fade.[6]

-

Cooling and Precipitation:

-

After the desired reaction time (e.g., 2-3 hours), turn off the heat and allow the flask to cool to room temperature.

-

To isolate the nanoparticles, add methanol (an anti-solvent) to the colloidal solution until the solution becomes turbid, indicating the precipitation of the octylamine-capped AgNPs.[7] Typically, a 1:1 or 1:2 volume ratio of colloid to methanol is sufficient.

-

-

Isolation and Washing:

-

Transfer the turbid solution to centrifuge tubes.

-

Centrifuge the mixture (e.g., at 8000 rpm for 15 minutes). A dark pellet of AgNPs should form at the bottom.

-

Carefully decant the supernatant.

-

To wash the nanoparticles, re-disperse the pellet in a small amount of toluene and repeat the precipitation and centrifugation steps with methanol. This removes excess octylamine and other reaction byproducts.

-

-

Storage: The final, washed AgNP pellet can be re-dispersed in an organic solvent like toluene or hexane for storage as a colloidal suspension, or it can be dried under vacuum to obtain a powder.[8]

Characterization and Validation

Successful synthesis should be validated using standard nanoparticle characterization techniques.

| Technique | Purpose | Expected Result |

| UV-Visible Spectroscopy | To confirm the formation of AgNPs via Surface Plasmon Resonance (SPR). | A distinct absorption peak between 390-420 nm is the characteristic signature of AgNPs.[8] The peak's position and sharpness indicate particle size and dispersity. |

| Transmission Electron Microscopy (TEM) | To determine particle size, morphology, and size distribution. | Images should reveal discrete, roughly spherical nanoparticles. Statistical analysis of multiple images will provide the average particle size and distribution.[6] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the octylamine capping agent on the AgNP surface. | The spectrum of the purified AgNPs should show characteristic peaks for C-H stretching (from the alkyl chain) and N-H bending, confirming the presence of octylamine.[6] |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic capping agent on the nanoparticle surface. | A weight loss step corresponding to the thermal decomposition of the octylamine layer will be observed upon heating, allowing for calculation of the organic content.[6] |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Solution does not change color | Ineffective reduction (e.g., temperature too low). | Ensure the reaction temperature reaches and is maintained at 100°C. Check the purity of the octylamine, as it is the reducing agent. |

| Solution turns grey/black quickly | Rapid aggregation of nanoparticles. | The concentration of AgNO₃ may be too high, or the stirring is insufficient. Ensure vigorous stirring. Consider slightly decreasing the precursor concentration. |

| Difficulty precipitating nanoparticles | Particles are very small or well-stabilized. | Add more anti-solvent (methanol).[8] Alternatively, increase the centrifugation speed or duration. For very small particles, a higher g-force may be required.[8] |

| Final product is an aggregate/not dispersible | Incomplete capping or ineffective washing. | Ensure sufficient octylamine is present during the reaction. The washing step is critical; insufficient washing can leave ionic byproducts that promote aggregation upon drying. |

References

- 1. shop.nanografi.com [shop.nanografi.com]

- 2. Properties and Applications of Silver Nanoparticles - CD Bioparticles [cd-bioparticles.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. worldscientific.com [worldscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

Application Notes and Protocols: The Strategic Use of Octylamine Hydrochloride in Transition Metal Catalysis

Introduction: Unlocking the Potential of Primary Alkylamines in Catalysis

In the landscape of modern synthetic chemistry, transition metal catalysis stands as a cornerstone for the construction of complex molecular architectures.[1][2] The efficiency and selectivity of these catalytic systems are profoundly influenced by the choice of ligands, which modulate the electronic and steric properties of the metal center.[3][4] Among the diverse array of available ligands, primary alkylamines have emerged as cost-effective and versatile additives, capable of acting as both ligands and bases.[5] Their lability and sufficient donor capacity can be advantageous in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[5]

Octylamine, a simple eight-carbon primary amine, exemplifies this class of ligands. It has found utility not only in homogeneous catalysis but also as a crucial capping and stabilizing agent in the synthesis of catalytically active metal nanoparticles, preventing their agglomeration and influencing their reactivity.[6][7]

This guide focuses on the practical application of Octylamine Hydrochloride (C₈H₁₇NH₃⁺Cl⁻) , a stable, solid form of octylamine. While the hydrochloride salt is not itself a neutral ligand, its use is advantageous due to its ease of handling and storage compared to the free amine. The core principle of its application lies in the in situ deprotonation with a suitable base to liberate the free octylamine, which then participates in the catalytic system. This document provides detailed insights and protocols for researchers, scientists, and drug development professionals on leveraging this compound in key catalytic transformations.

Application Note 1: Octylamine as a Dynamic Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Principle of Action

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the coordination of ligands to the palladium center is critical for catalyst stability and reactivity.[8][9] Primary alkylamines like octylamine can serve as simple, monodentate L-type ligands. While they do not possess the strong π-accepting properties of phosphine ligands, their σ-donating character can influence the electron density at the metal center.

The labile nature of the Pd-amine bond is a key feature. This dynamic coordination allows for facile substrate and reagent access to the catalytic center, which can prevent catalyst poisoning and promote high turnover numbers.[5] In some systems, particularly with nickel, primary amines have been shown to be bifunctional, acting as both a ligand and a base to facilitate the deprotonation of a nucleophile.[1][5] When using this compound, an external base is required to first generate the active octylamine ligand before it can participate in the catalytic cycle as depicted below.

Visualization: The Role of Octylamine in a Generic Catalytic Cycle

Caption: A generic palladium-catalyzed cross-coupling cycle illustrating the coordination of the octylamine ligand (L).

Protocol 1: In Situ Generation of Octylamine for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative procedure for the cross-coupling of an aryl bromide with an arylboronic acid, using octylamine generated in situ from its hydrochloride salt as a ligand for the palladium catalyst.

Causality and Experimental Design

-

Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precursor that is reduced in situ to the active Pd(0) species.

-

Base Selection: A dual-base system is implicitly used. A strong base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the Suzuki coupling. This base is also sufficient to deprotonate the octylammonium chloride to generate the free octylamine ligand. At least two equivalents of the base are needed: one for the Suzuki cycle and one to neutralize the HCl from the octylamine salt. An excess is used to ensure both processes proceed efficiently.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen for its ability to dissolve the various inorganic and organic components of the reaction. A mixture with water can often accelerate Suzuki couplings.

-

Inert Atmosphere: Palladium(0) species are sensitive to oxidation by air. Therefore, the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Step-by-Step Methodology

-

Reagent Preparation: Ensure all reagents are of appropriate purity. The aryl bromide, arylboronic acid, and this compound should be stored in a desiccator prior to use. The solvent should be anhydrous.

Reagent Molar Eq. Mol. Wt. ( g/mol ) Sample Amount (1 mmol scale) Aryl Bromide 1.0 - 1.0 mmol Arylboronic Acid 1.2 - 1.2 mmol Pd(OAc)₂ 0.02 224.50 4.5 mg This compound 0.08 165.70 13.3 mg K₂CO₃ (anhydrous) 3.0 138.21 414.6 mg DMF / H₂O (4:1) - - 5 mL -

Reaction Setup:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound (0.08 mmol), and K₂CO₃ (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Add the DMF/H₂O solvent mixture (5 mL) via syringe under the inert atmosphere.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the aryl bromide is complete (typically 4-12 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Wash the organic layer with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure biaryl product.

-

Self-Validating System & Troubleshooting

-

Expected Outcome: Successful coupling should result in a new spot on the TLC plate with a different Rf value than the starting aryl bromide. LC-MS analysis of an aliquot should show a major peak corresponding to the mass of the expected product.

-

Troubleshooting: If the reaction stalls (incomplete conversion), potential issues could be catalyst deactivation or insufficient base. Adding a fresh portion of the catalyst or base may restart the reaction. If decomposition is observed, the reaction temperature may be too high for the specific substrates.

Application Note 2: Octylamine as a Nanoparticle Stabilizer for Heterogeneous Catalysis

Principle of Action

The use of primary alkylamines as capping agents is a well-established strategy for synthesizing stable and monodisperse metal nanoparticles.[6] The lone pair of electrons on the nitrogen atom of octylamine coordinates to the surface of the metal nanoparticle, and the hydrophobic octyl chains provide a steric barrier that prevents the particles from aggregating. This stabilization is crucial for maintaining a high surface area and, consequently, high catalytic activity. The length of the alkyl chain can influence the particle size and the accessibility of the catalytic surface.

Visualization: Octylamine-Capped Nanoparticle

Caption: Octylamine molecules coordinating to the surface of a metal nanoparticle, providing steric stabilization.

Protocol 2: Synthesis of Octylamine-Stabilized Palladium Nanoparticles (PdNPs)

This protocol outlines the synthesis of PdNPs via the chemical reduction of a palladium salt in the presence of octylamine generated in situ from this compound.

Step-by-Step Methodology

-

Reagent Preparation:

| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Sample Amount (0.5 mmol scale) |

| Palladium(II) Chloride (PdCl₂) | 1.0 | 177.33 | 88.7 mg |

| This compound | 4.0 | 165.70 | 331.4 mg |

| Sodium Hydroxide (NaOH) | 4.0 | 40.00 | 80.0 mg |

| Sodium Borohydride (NaBH₄) | 5.0 | 37.83 | 94.6 mg |

| Ethanol (anhydrous) | - | - | 50 mL |

| Toluene | - | - | 50 mL |

-

Reaction Setup & Execution:

-

In a round-bottom flask, dissolve PdCl₂ (0.5 mmol) and this compound (2.0 mmol) in 50 mL of ethanol. The solution may require gentle heating to fully dissolve the PdCl₂.

-

In a separate beaker, dissolve NaOH (2.0 mmol) in 10 mL of ethanol. Add this solution dropwise to the palladium solution while stirring vigorously. This neutralizes the this compound to form free octylamine.

-

Transfer the resulting mixture to a separatory funnel containing 50 mL of toluene. Shake vigorously. The palladium-octylamine complex will transfer to the organic (toluene) phase. Separate and collect the toluene layer.

-

Cool the toluene solution in an ice bath.

-

Prepare a fresh, cold solution of NaBH₄ (2.5 mmol) in 10 mL of ethanol. Add this reducing solution dropwise to the stirred toluene solution over 10 minutes.

-

A color change to dark brown or black indicates the formation of PdNPs.

-

Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

-

-

Isolation and Purification:

-

Add 50 mL of ethanol to the reaction mixture to precipitate the nanoparticles.

-

Centrifuge the mixture to collect the PdNPs. Decant the supernatant.

-

Resuspend the nanoparticles in a small amount of toluene and repeat the precipitation and centrifugation process with ethanol twice more to remove excess amine and reaction byproducts.

-

Dry the final product under vacuum.

-

Characterization and Catalytic Use

-

Characterization: The synthesized PdNPs should be characterized by Transmission Electron Microscopy (TEM) to determine their size, size distribution, and morphology. X-ray Diffraction (XRD) can be used to confirm the crystalline structure (e.g., face-centered cubic for palladium).

-

Catalytic Application: The resulting octylamine-capped PdNPs can be employed as a quasi-heterogeneous catalyst for reactions such as olefin hydrogenation or C-C coupling reactions, offering the potential for catalyst recovery and reuse.

References

- 1. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 9. nobelprize.org [nobelprize.org]

Application Note & Protocol: Enhancing Perovskite Nanocrystal Performance via Octylamine Hydrochloride Ligand Exchange

Introduction: The Critical Role of Surface Chemistry in Perovskite Quantum Dot Performance

All-inorganic cesium lead halide perovskite quantum dots (PQDs), such as CsPbBr₃, have garnered significant attention for their exceptional optoelectronic properties, including high photoluminescence quantum yields (PLQY), narrow emission bandwidths, and tunable emission across the visible spectrum.[1][2] These attributes make them highly promising materials for next-generation applications in displays, lighting, and photovoltaics. However, the performance and long-term stability of PQDs are intrinsically linked to their surface chemistry.[1][2][3]

As-synthesized PQDs are typically capped with long-chain organic ligands like oleic acid and oleylamine. While essential for colloidal stability during synthesis, these bulky, insulating ligands can hinder charge transport and create surface defects, ultimately limiting device performance.[1] Ligand exchange is a critical post-synthetic modification strategy to replace these native ligands with shorter, more functional molecules that can passivate surface defects, improve charge injection/extraction, and enhance overall stability.[4]

This application note provides a detailed experimental protocol for the solution-phase ligand exchange of CsPbBr₃ nanocrystals using octylamine hydrochloride (OAmHCl). We will delve into the scientific rationale behind the choice of this ligand, the step-by-step procedure, and the expected outcomes, offering researchers a robust method to improve the quality and performance of their perovskite nanocrystals. Alkylammonium halides, such as OAmHCl, are effective for surface passivation, with the ammonium group interacting with the perovskite lattice and the halide helping to reduce surface defects.[5][6]

Mechanism of this compound Ligand Exchange

The ligand exchange process involves the displacement of the original oleic acid and oleylamine ligands from the surface of the CsPbBr₃ nanocrystals by this compound. The native ligands are dynamically bound to the nanocrystal surface, making them susceptible to replacement by ligands with a stronger binding affinity or those present in high concentration.[7]

The octylammonium cation (CH₃(CH₂)₇NH₃⁺) from OAmHCl is believed to bind to the bromide-rich sites on the perovskite surface, passivating surface trap states and improving the electronic properties of the nanocrystals. The shorter octyl chain, compared to the oleyl group, reduces the insulating barrier between nanocrystals, which is advantageous for applications requiring efficient charge transport. The chloride ion from OAmHCl can also play a crucial role in passivating halide vacancy defects on the nanocrystal surface, further enhancing photoluminescence and stability.[5]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis of CsPbBr₃ nanocrystals followed by the this compound ligand exchange and purification.

Materials and Equipment

Materials

| Material | Purity | Vendor (Example) | Notes |

| Cesium carbonate (Cs₂CO₃) | 99.9% | Sigma-Aldrich | |

| Lead(II) bromide (PbBr₂) | 99.999% | Sigma-Aldrich | |

| Oleic acid (OA) | 90% | Sigma-Aldrich | |

| Oleylamine (OAm) | 80-90% | Sigma-Aldrich | |

| 1-Octadecene (ODE) | 90% | Sigma-Aldrich | |

| This compound (OAmHCl) | ≥98% | Sigma-Aldrich | |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Methyl acetate | Anhydrous, ≥99.5% | Sigma-Aldrich | Used for initial purification. |

| Ethyl acetate | Anhydrous, ≥99.8% | Sigma-Aldrich | Used for post-exchange purification. |

Equipment

-

Three-neck round-bottom flask (50 mL)

-

Heating mantle with temperature controller and thermocouple

-

Schlenk line for inert atmosphere (Argon or Nitrogen)

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Centrifuge

-

UV-Vis spectrophotometer

-

Photoluminescence (PL) spectrometer

-

Transmission Electron Microscope (TEM)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol

Part 1: Synthesis of Oleic Acid/Oleylamine-Capped CsPbBr₃ Nanocrystals

This protocol is adapted from standard hot-injection methods.

-

Preparation of Cs-oleate precursor:

-